2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, also referred to as BMT-1 in some studies, is a bicyclic compound belonging to the benzimidazole group. [] This classification arises from its molecular structure, which features a fusion of a benzene ring and an imidazole ring. []
In scientific research, BMT-1 has emerged as a potential immunomodulatory agent due to its ability to inhibit T cell proliferation. [] This property makes it a subject of interest for the development of novel therapeutic strategies for autoimmune diseases and other conditions where modulation of the immune response is desired.
Mechanism of Action
Research indicates that 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol inhibits the activity of H+/K+-ATPases in activated T cells. [] This inhibition disrupts the normal function of these proton pumps, which are crucial for maintaining intracellular pH balance. [] As a consequence, the intracellular pH becomes more acidic, hindering T cell proliferation and ultimately suppressing the immune response. []
Studies also suggest that BMT-1 might induce apoptosis in multiple myeloma cells through a mitochondrial-mediated pathway. [] This mechanism involves BMT-1 inhibiting H+/K+-ATPase, leading to a decrease in intracellular pH (pHi) and triggering mitochondrial dysfunction, ultimately resulting in cell death. []
Applications
Immunomodulation: Due to its ability to inhibit T cell proliferation, BMT-1 shows promise as an immunomodulatory agent. [] This property makes it relevant for research on autoimmune diseases, organ transplantation, and other conditions where modulating the immune response is beneficial.
Cancer Research: Studies suggest that BMT-1 induces apoptosis in multiple myeloma cells, highlighting its potential application in cancer research. [] Further investigation is needed to explore its efficacy against different cancer cell lines and understand its mechanism of action in detail.
Related Compounds
BD750
Compound Description: BD750 is a novel JAK3/STAT5 inhibitor that exhibits immunosuppressive activity. [, ] It can inhibit T cell proliferation and induce the differentiation of tolerogenic dendritic cells (tolDC). [, ] These tolDCs are characterized by lower expression of costimulatory molecules and pro-inflammatory cytokines, and they can suppress Th1 and Th17 responses. [] BD750 has demonstrated therapeutic potential in a mouse model of experimental autoimmune encephalomyelitis (EAE), where it ameliorated pro-inflammatory T cell responses and reduced disease severity. []
Relevance: BD750 shares a similar core structure with 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, particularly the presence of the benzothiazole and tetrahydroindazole moieties. [, ] The primary difference lies in the substitution pattern on these core structures. The common structural features and shared biological activity of inhibiting T cell proliferation suggest that these compounds may target similar pathways or mechanisms.
Geniposide
Compound Description: Geniposide is a natural compound that has demonstrated therapeutic effects in a mouse model of ulcerative colitis (UC). [] Its mechanism of action involves the promotion of regulatory T cell (Treg) differentiation in the spleen, which in turn, helps to alleviate colonic inflammation and intestinal barrier injury. []
Relevance: While structurally distinct from 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, geniposide is included here due to its shared biological activity in modulating immune responses. [] Specifically, both compounds have been shown to influence T cell activity, albeit through different mechanisms and cell types. Geniposide promotes Treg differentiation, whereas 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and related compounds like BD750 primarily inhibit T cell proliferation. [, , ] This comparison highlights the diverse approaches to targeting immune responses for therapeutic benefit.
Compound Description: BMT-1 is a benzimidazole derivative found to be a potent immunomodulatory agent. [] It inhibits T cell proliferation by targeting H+/K+-ATPase activity, leading to intracellular acidification. [] This disruption of intracellular pH interferes with cell cycle progression from the G1 to S phase, ultimately inhibiting T cell proliferation. []
Relevance: BMT-1 exhibits a very close structural similarity to 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. [] Both compounds share the tetrahydroindazole core and a heterocyclic ring at the 2-position. The only difference lies in the heteroatom within the five-membered ring, with BMT-1 containing a benzimidazole ring while 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has a benzothiazole ring. This minor structural variation suggests that these compounds may have similar mechanisms of action or target related biological pathways.
Compound Description: PO-296 is a benzoxazole derivative identified as a novel immunosuppressant. [] It effectively inhibits the proliferation of activated human T lymphocytes without exhibiting cytotoxicity. [] PO-296 achieves this by inducing cell cycle arrest at the G0/G1 phase and inhibiting the production of inflammatory cytokines such as IL-6, IL-17, and interferon-gamma. [] Mechanistically, PO-296 appears to exert its effects by specifically targeting the JAK3/STAT5 signaling pathway, while leaving the PI3K/Akt/MAPK pathway unaffected. []
Relevance: PO-296 shares a significant structural resemblance with 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. [] Both compounds possess the tetrahydroindazol-3-ol core and a substituted aromatic ring at the 2-position. The primary structural difference lies in the specific heterocyclic ring system, with PO-296 incorporating a benzoxazole moiety, while 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has a benzothiazole ring. The common structural features and shared ability to inhibit T lymphocyte proliferation suggest that these compounds may act upon similar molecular targets or pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.